An In-Depth Technical Guide to 2-Methyl-3-hydroxy-6-iodopyridine: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 2-Methyl-3-hydroxy-6-iodopyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-hydroxy-6-iodopyridine, also known by its IUPAC name 6-iodo-2-methylpyridin-3-ol, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its trifunctional structure, featuring a pyridine core substituted with a methyl group, a hydroxyl group, and an iodine atom, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups imparts a unique chemical reactivity profile, rendering it a valuable precursor in the development of novel therapeutic agents and other high-value chemical entities.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methyl-3-hydroxy-6-iodopyridine, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
The distinct arrangement of the methyl, hydroxyl, and iodo substituents on the pyridine ring governs the physicochemical and spectroscopic properties of 2-Methyl-3-hydroxy-6-iodopyridine. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Methyl-3-hydroxy-6-iodopyridine
| Property | Value | Source |
| IUPAC Name | 6-iodo-2-methylpyridin-3-ol | [2] |
| CAS Number | 848952-39-6 | [2] |
| Molecular Formula | C₆H₆INO | [2] |
| Molecular Weight | 235.02 g/mol | [2] |
| Appearance | Solid | [No specific source] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-Methyl-3-hydroxy-6-iodopyridine
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (2H).- Methyl group protons (3H, singlet).- Hydroxyl proton (1H, broad singlet). |
| ¹³C NMR | - Six distinct carbon signals corresponding to the pyridine ring and the methyl group. The carbon bearing the iodine atom would be shifted upfield compared to a protonated carbon. |
| FTIR (cm⁻¹) | - O-H stretching (broad, ~3200-3600).- C-H stretching (aromatic and aliphatic, ~2850-3100).- C=C and C=N stretching (in the pyridine ring, ~1400-1600).- C-I stretching (~500-600). |
| Mass Spec (m/z) | - Molecular ion peak [M]⁺ at approximately 235.- Characteristic fragmentation pattern involving the loss of iodine and other fragments. |
Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine
The synthesis of 2-Methyl-3-hydroxy-6-iodopyridine typically involves the direct iodination of the precursor 2-methyl-3-hydroxypyridine. The pyridine ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups.
Conceptual Workflow for Synthesis
Caption: General workflow for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine.
Detailed Experimental Protocol: Iodination of 2-Methyl-3-hydroxypyridine
This protocol is a representative procedure based on general methods for the iodination of activated pyridines and may require optimization.
Materials:
-
2-Methyl-3-hydroxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature. The use of NIS is often preferred over molecular iodine as it can lead to cleaner reactions and easier work-up.[4]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 2-Methyl-3-hydroxy-6-iodopyridine.
Rationale behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the iodinating agent and potential side reactions.
-
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often leading to higher yields and regioselectivity compared to I₂.[4]
-
Aqueous Sodium Thiosulfate Wash: This step is essential to quench and remove any excess iodine from the reaction mixture.
Chemical Reactivity and Applications
The chemical reactivity of 2-Methyl-3-hydroxy-6-iodopyridine is dominated by the presence of the iodine atom at the 6-position, which serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[1] This reactivity makes it a valuable intermediate for introducing a wide array of substituents onto the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
2-Methyl-3-hydroxy-6-iodopyridine is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, allowing for oxidative addition to the palladium(0) catalyst to occur under milder conditions.[1]
Caption: Key cross-coupling reactions of 2-Methyl-3-hydroxy-6-iodopyridine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of iodo-pyridines and may require optimization for this specific substrate.[5]
Materials:
-
2-Methyl-3-hydroxy-6-iodopyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times to remove any oxygen.
-
Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.
-
Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the 6-aryl-2-methyl-3-hydroxypyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. The choice of ligand on the palladium can significantly influence the reaction efficiency.[1]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Degassing: The removal of oxygen is critical as Pd(0) species are sensitive to oxidation, which would deactivate the catalyst.
Safety and Handling
2-Methyl-3-hydroxy-6-iodopyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methyl-3-hydroxy-6-iodopyridine is a valuable and versatile building block in organic synthesis. Its trifunctional nature, combined with the high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its potential in their synthetic endeavors.
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